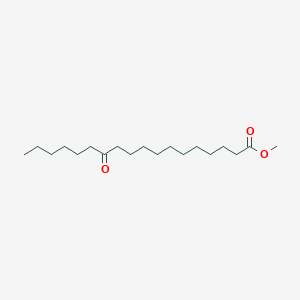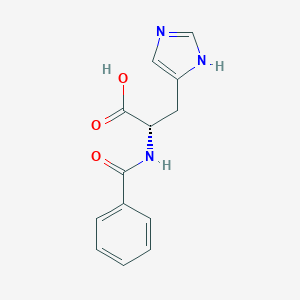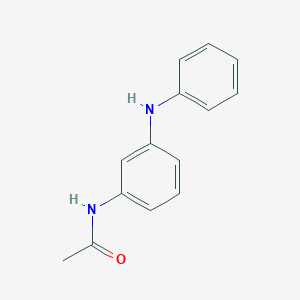
シンナミン酸ナトリウム
概要
説明
Sodium cinnamate is the sodium salt of cinnamic acid, an organic compound with the formula C₉H₇NaO₂. It is a white crystalline powder that is soluble in water and has a faint, pleasant odor. Sodium cinnamate is widely used in various industries due to its antimicrobial, antifungal, and antioxidant properties .
科学的研究の応用
Sodium cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used as a flavoring agent, preservative, and in the production of perfumes and cosmetics.
作用機序
Target of Action
Sodium cinnamate, a derivative of cinnamic acid, primarily targets lipases and angiotensin-converting enzyme (ACE) . Lipases are enzymes that break down fats in the body, while ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure .
Mode of Action
Sodium cinnamate interacts with its targets by inhibiting their activity . By inhibiting lipases, it prevents the breakdown of fats, potentially reducing fat absorption and storage . Its inhibition of ACE can disrupt the renin-angiotensin system, potentially leading to lower blood pressure .
Biochemical Pathways
Sodium cinnamate affects the lipid metabolism and renin-angiotensin pathways due to its inhibitory effects on lipases and ACE . Disruption of these pathways can lead to changes in fat metabolism and blood pressure regulation .
Pharmacokinetics
Cinnamic acid, from which sodium cinnamate is derived, is known to be metabolized into sodium benzoate in the liver . Sodium benzoate then has the potential to be further metabolized or excreted.
Action Environment
The action of sodium cinnamate can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially impact its stability and efficacy .
生化学分析
Biochemical Properties
Sodium cinnamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, cinnamic acid, from which sodium cinnamate is derived, is involved in the synthesis of lignins, a type of complex organic polymer . This interaction plays a crucial role in the growth and development of plants .
Cellular Effects
Sodium cinnamate can influence various types of cells and cellular processes. It has been reported to have antimicrobial and antifungal activities . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, cinnamic acid, the parent compound of sodium cinnamate, has been reported to uncouple the energy transducing membrane, stimulating non-specific membrane permeability .
Molecular Mechanism
Sodium cinnamate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, cinnamic acid, from which sodium cinnamate is derived, has been reported to interact with the ergosterol present in the fungal plasmatic membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium cinnamate can change over time. It has been reported that sodium cinnamate increases the thermal stability of materials, making it suitable for possible non-linear optical applications up to 180°C .
Dosage Effects in Animal Models
The effects of sodium cinnamate can vary with different dosages in animal models . Specific studies detailing the threshold effects, toxic effects, or adverse effects at high doses of sodium cinnamate in animal models are currently limited.
Metabolic Pathways
Sodium cinnamate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, cinnamic acid, from which sodium cinnamate is derived, is a precursor for the production of various polyphenols and lignins .
Subcellular Localization
Related compounds, such as cinnamic acid, have been reported to be localized to the endoplasmic reticulum in plants .
準備方法
Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C₉H₈O₂ (cinnamic acid) + NaOH → C₉H₇NaO₂ (sodium cinnamate) + H₂O
Industrial Production Methods: Industrial production of sodium cinnamate often involves the Perkin reaction, where cinnamic acid is first synthesized from benzaldehyde and acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to produce sodium cinnamate .
化学反応の分析
Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:
Oxidation: Sodium cinnamate can be oxidized to produce benzaldehyde and benzoic acid.
Reduction: It can be reduced to produce hydrocinnamic acid.
Substitution: Sodium cinnamate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Cinnamamide, cinnamyl alcohol.
類似化合物との比較
- Cinnamic acid
- Cinnamaldehyde
- Cinnamyl alcohol
- Cinnamamide
Comparison:
- Cinnamic acid: Sodium cinnamate is more soluble in water compared to cinnamic acid, making it more suitable for aqueous applications.
- Cinnamaldehyde: While cinnamaldehyde has a stronger antimicrobial activity, sodium cinnamate is less volatile and more stable.
- Cinnamyl alcohol: Sodium cinnamate is less toxic and has a broader range of applications compared to cinnamyl alcohol.
- Cinnamamide: Sodium cinnamate is easier to synthesize and has better solubility properties compared to cinnamamide .
Sodium cinnamate stands out due to its excellent solubility, stability, and broad range of applications, making it a valuable compound in various fields.
特性
IUPAC Name |
sodium;(E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIHILNWDOYYCH-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
621-82-9 (Parent) | |
| Record name | Sodium cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060223 | |
| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-42-1 | |
| Record name | Sodium cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does sodium cinnamate exhibit insecticidal activity?
A1: Yes, research suggests that sodium cinnamate demonstrates insecticidal properties, particularly against Argentine worker ants (Linepithema humile). Studies indicate that exposure to sodium cinnamate powder resulted in significantly higher mortality rates compared to controls and other tested compounds like boric acid. []
Q2: How does sodium cinnamate affect flavonoid production in plant cell cultures?
A2: Sodium cinnamate has been shown to stimulate flavonoid biosynthesis in Scutellaria baicalensis Georgii cultures. The addition of sodium cinnamate at a concentration of 5 mg/L significantly increased the production of baicalin and baicalein, indicating its potential as a precursor or elicitor in plant cell culture systems. []
Q3: What is the molecular formula and weight of sodium cinnamate?
A3: Sodium cinnamate has the molecular formula C9H7NaO2 and a molecular weight of 170.14 g/mol.
Q4: Can sodium cinnamate be incorporated into UV-responsive materials?
A4: Yes, studies have explored the use of sodium cinnamate in the development of UV-responsive materials. Research suggests that sodium cinnamate can be intercalated into layered double hydroxide (LDH) materials. Upon UV irradiation, while the interlayer cinnamate forms dimers, the composite material retains its UV absorbability, particularly in the UV-B region. This property makes these composites potentially valuable for applications like UV-protective coatings. []
Q5: How does the substituent position of methoxy groups in cinnamates affect their interaction with surfactants?
A5: Research indicates that the position of methoxy substituents on cinnamates influences their interaction with surfactants like trimethylene-1,3-bis(dodecyldimethylammonium bromide) (12-3-12·2Br-). This difference in interaction consequently impacts the phase behavior and UV light-responsive properties of the resulting mixed systems. For example, the specific methoxy position can influence the critical micelle concentration (CMC) and the formation of wormlike micelles. []
Q6: Can sodium cinnamate be used in the synthesis of benzyl cinnamate under microwave irradiation?
A6: Yes, several studies confirm the successful synthesis of benzyl cinnamate using sodium cinnamate as a starting material under microwave irradiation. These reactions often employ phase transfer catalysts such as tetrabutylammonium bromide (TBAB) [, ], tetrabutylammonium chloride (TBAC) [, ], hexadecy trimethylammonium bromide (HTAB) [, ], hexadecy trimethylammonium chloride (HTAC) [, , ], or benzyltriethylammonium chloride (TEBA) [].
Q7: How do factors like the amount of catalyst, microwave power, and irradiation time influence the yield of benzyl cinnamate?
A7: Studies demonstrate that optimizing the reaction conditions is crucial for maximizing the yield of benzyl cinnamate. Factors such as the type and amount of catalyst [, , , , , ], microwave power [, , , , , ], and irradiation time [, , , , , ] have all been shown to significantly influence reaction yield.
Q8: Can spray drying be used to prepare alkali metal cinnamate powders with enhanced properties?
A9: Yes, research indicates that spray drying is a viable method for preparing alkali metal cinnamate powders, including sodium cinnamate. The resulting powders exhibit desirable characteristics such as high flowability, low dust formation, low viscosity, improved dissolution rates, and favorable organoleptic properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)









